molecular formula C15H29NO5 B12331412 Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-

Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-3-methoxy-5-methyl-, (3R,4S,5S)-

Cat. No.: B12331412
M. Wt: 303.39 g/mol
InChI Key: VKUIGEXPTWPTPC-WDMOLILDSA-N
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Description

Boc-Dil, also known as N-tert-butoxycarbonyl-dilaisoleucine, is a derivative of the amino acid isoleucine. It is commonly used in organic synthesis, particularly in the field of peptide synthesis, due to its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Dil can be synthesized through the Barbier-type allylation of N-tert-butoxycarbonyl-L-isoleucinal. This method involves the reaction of N-tert-butoxycarbonyl-L-isoleucinal with an allylating agent under mild conditions to form Boc-Dil . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of Boc-Dil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Boc-Dil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-Dil involves the protection of the amino group through the formation of a carbamate linkage. This linkage is stable under basic and neutral conditions but can be cleaved under acidic conditions to release the free amine . The Boc group acts as a temporary protective group, allowing for selective reactions on other functional groups without interference from the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Boc-Dil

Boc-Dil is unique due to its specific structure and the presence of the isoleucine moiety, which imparts distinct steric and electronic properties. This makes Boc-Dil particularly useful in the synthesis of peptides that require the incorporation of isoleucine residues .

Properties

Molecular Formula

C15H29NO5

Molecular Weight

303.39 g/mol

IUPAC Name

(3R,4S,5S)-3-methoxy-5-methyl-4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]heptanoic acid

InChI

InChI=1S/C15H29NO5/c1-7-10(2)14(11(20-6)8-12(17)18)16-9-13(19)21-15(3,4)5/h10-11,14,16H,7-9H2,1-6H3,(H,17,18)/t10-,11+,14-/m0/s1

InChI Key

VKUIGEXPTWPTPC-WDMOLILDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)NCC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)NCC(=O)OC(C)(C)C

Origin of Product

United States

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